

# (+)-Biotin-PEG10-OH chemical structure and properties

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## Compound of Interest

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An In-Depth Technical Guide to (+)-Biotin-PEG10-OH

## Introduction

**(+)-Biotin-PEG10-OH** is a heterobifunctional chemical linker meticulously designed for applications in biotechnology, pharmaceutical research, and drug development.[1] This molecule integrates three key functional components: a high-affinity (+)-biotin headgroup, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The biotin moiety provides a highly specific binding target for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions.[2] The PEG spacer enhances aqueous solubility, improves the pharmacokinetic profile of conjugates, and provides a flexible arm to minimize steric hindrance.[3] The terminal hydroxyl group serves as a versatile chemical handle for further modification and conjugation to a wide array of molecules. This guide provides a comprehensive overview of its chemical structure, properties, applications, and key experimental considerations for researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

**(+)-Biotin-PEG10-OH** is composed of a biotin molecule linked via a stable amide bond to a discrete PEG chain containing ten ethylene oxide units, which terminates in a primary alcohol.

## Data Presentation: Physicochemical Properties

The key quantitative properties of **(+)-Biotin-PEG10-OH** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>30</sub> H <sub>57</sub> N <sub>3</sub> O <sub>12</sub> S	[4]
Molecular Weight	683.85 g/mol	[4]
Appearance	White to off-white waxy solid or semi-solid	[4][5]
Purity	Typically ≥95%	
Solubility	Soluble in water, aqueous buffers, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, and Methylene Chloride.	[6]
Less soluble in alcohols and Toluene.	[6]	
Insoluble in Ether.	[6]	
Storage Conditions	Store at -20°C for long-term preservation. Keep in a dry environment and protect from light. Avoid repeated freeze-thaw cycles.	[4][6]

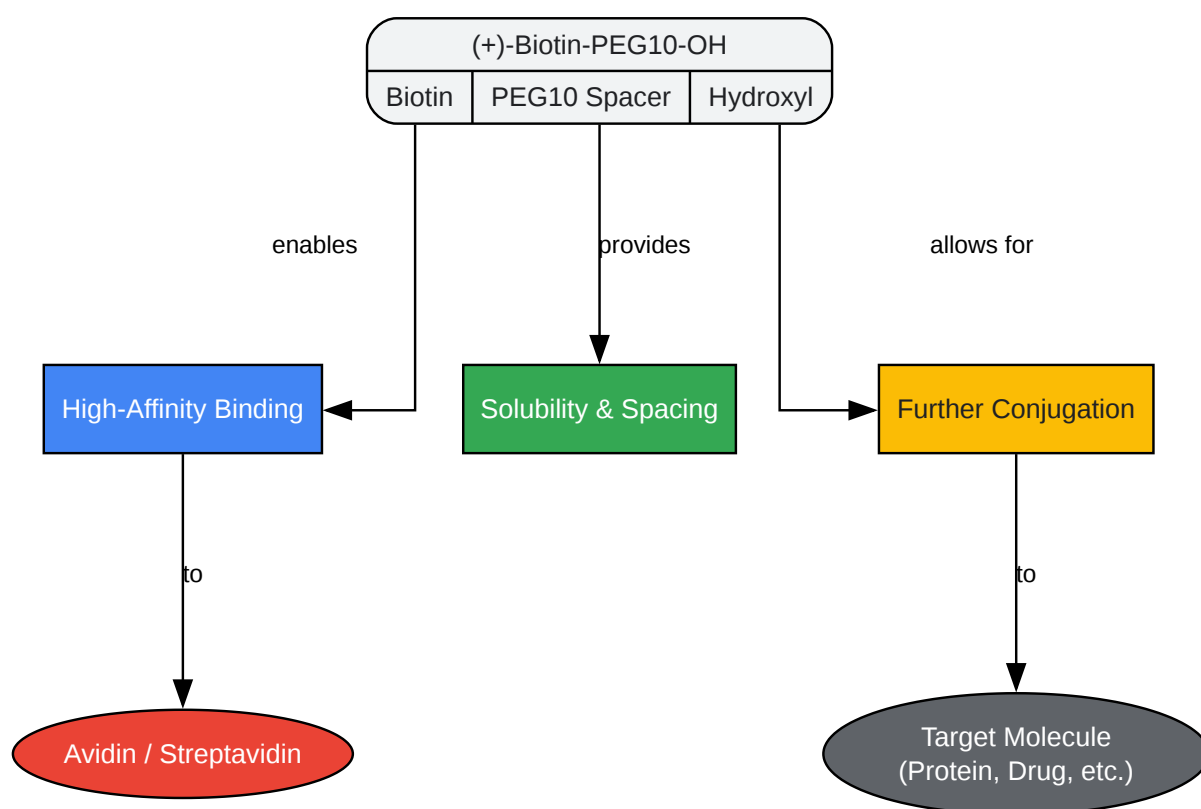
## Core Functionalities and Mechanism of Action

The utility of **(+)-Biotin-PEG10-OH** stems from the distinct roles of its constituent parts.

- **Biotin Moiety:** This vitamin B7 molecule binds to avidin and streptavidin with exceptionally high affinity ( $K_d \approx 10^{-15}$  M), a bond that is rapid to form and stable against most extremes of pH, organic solvents, and denaturing agents.[2][7] This interaction is the cornerstone of its use in affinity-based detection, purification, and targeting systems.[8]
- **PEG10 Spacer:** The polyethylene glycol chain is a flexible, hydrophilic polymer. Its presence significantly increases the water solubility of the molecule and any conjugate it is attached to. [3][9] This PEG spacer reduces non-specific protein binding, can decrease the

immunogenicity of the conjugated molecule, and provides a "stealth" effect that can prolong circulation half-life in vivo.[3] The length of the spacer arm also mitigates steric hindrance, allowing the biotin group to efficiently access the binding pockets of avidin or streptavidin.[10]

- **Terminal Hydroxyl (-OH) Group:** The hydroxyl group is a chemically versatile functional group. While less reactive than other functional groups, it can be readily activated or converted into more reactive moieties (e.g., tosylates, mesylates, NHS esters, or aldehydes) to facilitate covalent conjugation to proteins, nanoparticles, or other molecules of interest.[11]  
[12]



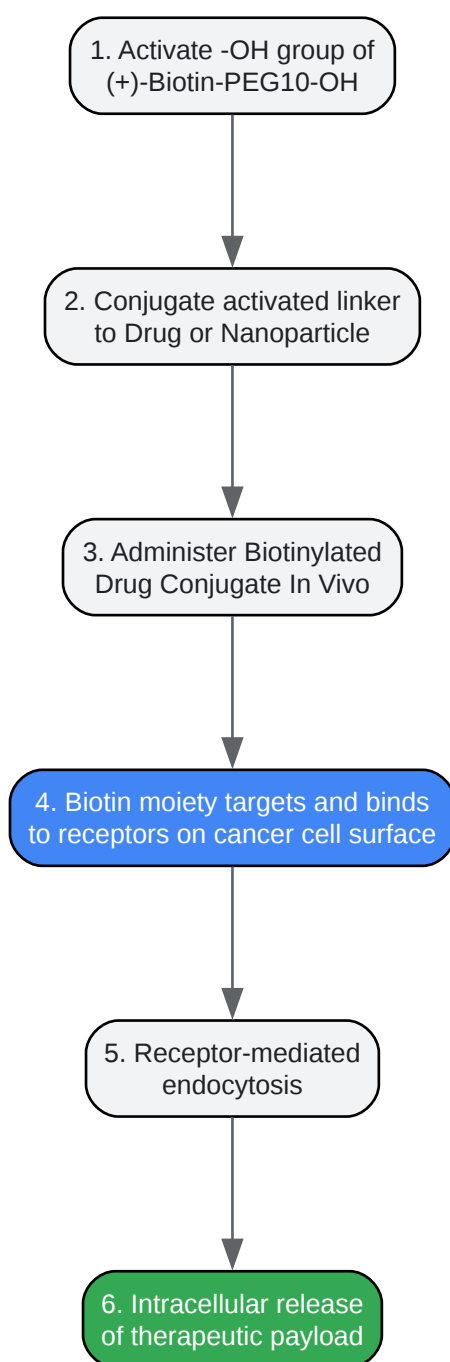
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**Figure 1.** Logical diagram of the core functionalities of (+)-Biotin-PEG10-OH.

## Key Applications in Research and Drug Development

## Targeted Drug Delivery

Biotin-PEG linkers are extensively used to create targeted drug delivery systems. The biotin acts as a ligand to target cells that overexpress biotin receptors or transporters. The PEG linker improves the solubility and circulation time of the drug or nanocarrier.

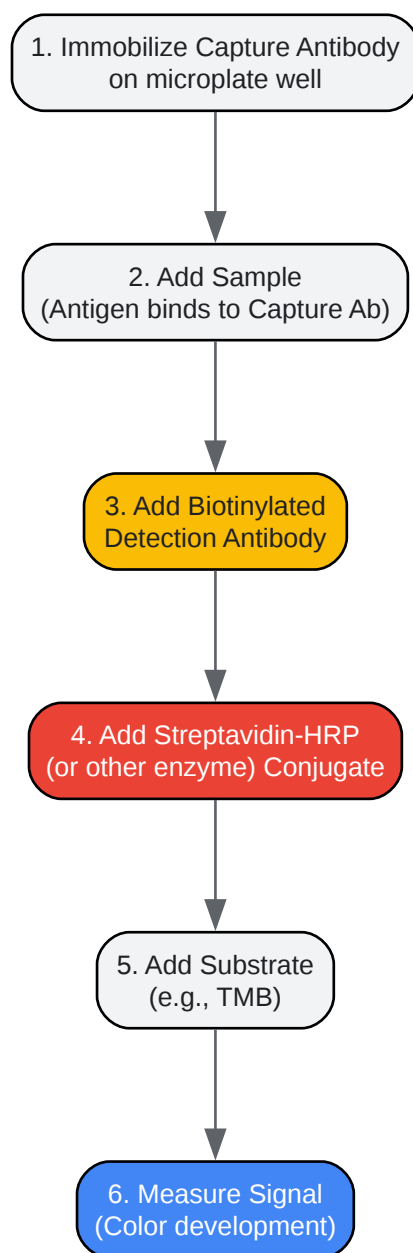


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**Figure 2.** Experimental workflow for biotin-mediated targeted drug delivery.

## Immunoassays

The biotin-streptavidin system is a cornerstone of modern immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) for signal amplification and detection.[13] A biotinylated detection antibody, when bound to its target, can be detected by an enzyme-conjugated streptavidin, leading to a highly sensitive assay.



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**Figure 3.** Workflow of a biotin-streptavidin based sandwich ELISA.

## Experimental Protocols

The following are generalized protocols that serve as a starting point. Researchers must optimize conditions such as buffer composition, pH, reaction times, and molar ratios for their specific applications.

### Protocol 1: General Procedure for Activation of -OH and Conjugation to Protein Amines

This two-step protocol first activates the terminal hydroxyl group to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a target protein.

#### A. Activation of the Hydroxyl Group (Conversion to NHS Ester via Succinimidyl Carbonate)

- **Dissolution:** Dissolve **(+)-Biotin-PEG10-OH** and a molar excess (e.g., 1.5 equivalents) of disuccinimidyl carbonate (DSC) in a dry, aprotic solvent like acetonitrile or anhydrous DMF.
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine or DIPEA (1.5-2.0 equivalents), to the solution to catalyze the reaction.
- **Reaction:** Allow the reaction to proceed at room temperature for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).
- **Monitoring:** Monitor the reaction progress using a suitable technique like TLC or LC-MS to confirm the formation of Biotin-PEG10-NHS ester.
- **Purification:** Once complete, the activated product can be purified, often by precipitation in cold diethyl ether, followed by drying under vacuum. The activated NHS ester is moisture-sensitive and should be used immediately.[\[14\]](#)

#### B. Conjugation to Protein

- **Buffer Preparation:** Prepare the protein in an amine-free buffer at pH 7.2-8.0, such as Phosphate-Buffered Saline (PBS). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.[\[14\]](#)

- **Reagent Preparation:** Immediately before use, dissolve the freshly prepared Biotin-PEG10-NHS ester in a small amount of an organic solvent like DMSO or DMF.[\[14\]](#)[\[15\]](#)
- **Reaction:** Add a 10- to 20-fold molar excess of the dissolved NHS-ester solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[\[14\]](#)
- **Incubation:** Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[7\]](#)[\[15\]](#)
- **Quenching:** Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of ~50 mM.
- **Purification:** Remove unreacted biotinylation reagent and byproducts by desalting, dialysis, or size-exclusion chromatography.[\[15\]](#)
- **Storage:** Store the resulting biotinylated protein under conditions optimal for its stability.

## Protocol 2: General Procedure for a Biotin-Streptavidin Sandwich ELISA

This protocol outlines the key steps for a typical colorimetric sandwich ELISA.[\[16\]](#)[\[17\]](#)

- **Plate Coating:** Dilute the capture antibody in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6) and add 100  $\mu$ L to each well of a 96-well microplate. Incubate overnight at 4°C.[\[16\]](#)
- **Washing:** Aspirate the coating solution and wash the plate 3-5 times with 300  $\mu$ L per well of a wash buffer (e.g., PBS with 0.05% Tween-20).[\[16\]](#)
- **Blocking:** Add 300  $\mu$ L per well of a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[\[16\]](#)
- **Sample Incubation:** Wash the plate as in step 2. Add 100  $\mu$ L of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

- **Detection Antibody:** Wash the plate. Add 100  $\mu$ L of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
- **Streptavidin-Enzyme Conjugate:** Wash the plate. Add 100  $\mu$ L of Streptavidin-HRP (or another enzyme conjugate), diluted in blocking buffer, to each well. Incubate for 20-30 minutes at room temperature, protected from light.[\[16\]](#)
- **Substrate Development:** Wash the plate. Add 100  $\mu$ L of a colorimetric substrate (e.g., TMB) to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).[\[18\]](#)
- **Stopping the Reaction:** Add 50  $\mu$ L of a stop solution (e.g., 2 N  $\text{H}_2\text{SO}_4$ ) to each well to quench the reaction.[\[18\]](#)
- **Data Acquisition:** Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

## Critical Experimental Considerations

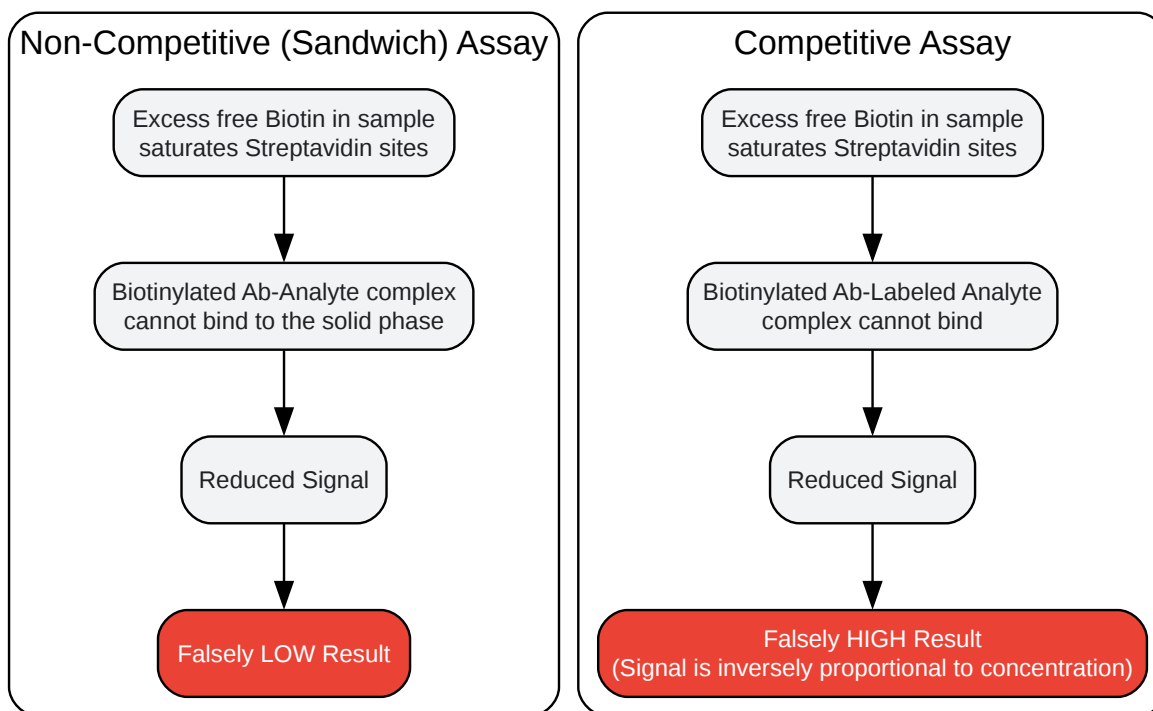
### Biotin Interference in Immunoassays

A significant challenge in clinical diagnostics is interference from high concentrations of exogenous biotin, often from over-the-counter supplements. Excess free biotin in a patient sample can saturate the streptavidin binding sites on the solid phase, leading to erroneous results.[\[19\]](#)[\[20\]](#)[\[21\]](#)

- **Competitive Assays:** Used for small molecules (e.g., T4, cortisol). Free biotin blocks the binding of the biotinylated antibody-analyte complex to the streptavidin-coated surface. This leads to a falsely low signal, which, due to the inverse relationship between signal and concentration in competitive assays, results in a falsely elevated analyte concentration.[\[22\]](#)[\[23\]](#)
- **Non-Competitive (Sandwich) Assays:** Used for large molecules (e.g., TSH, troponin). Free biotin prevents the biotinylated antibody-antigen "sandwich" from binding to the streptavidin surface. This leads to a falsely low signal and a falsely low reported analyte concentration.[\[22\]](#)[\[23\]](#)



## Mechanism of Biotin Interference in Immunoassays



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**Figure 4.** Logical flow of biotin interference in sandwich and competitive immunoassays.

## In Vivo Stability of Biotin-Protein Conjugates

For drug development and pharmacokinetic studies, the stability of the entire conjugate is critical. Research has shown that biotin-protein bonds formed by many common biotinylation reagents are susceptible to hydrolysis by factors present in human plasma.[24] This can lead to the premature release of the biotin tag from the therapeutic molecule, compromising its targeting ability and potentially complicating the interpretation of in vivo data.[24][25] The amide bond linking the biotin to the PEG spacer in **(+)-Biotin-PEG10-OH** is generally stable, but the stability of the bond formed between the activated linker and the target molecule must be carefully evaluated for any in vivo application.

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## References

- 1. Biotin-PEG-OH | Biopharma PEG [biochempeg.com]
- 2. In vivo site-specific biotinylation of proteins within the secretory pathway using a single vector system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempeg.com [chempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. nanocs.net [nanocs.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 9. Biotin-PEG10-Acid | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. proteochem.com [proteochem.com]
- 16. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cyprusjmedsci.com [cyprusjmedsci.com]

- 22. Figure 1. Mechanism of Biotin Interference with Immunoassay Methodologies [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 23. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
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